molecular formula C13H15NO5 B11778844 Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate

Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate

Cat. No.: B11778844
M. Wt: 265.26 g/mol
InChI Key: NGXNZJIGBHLXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Biological Activity

Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO5C_{13}H_{15}NO_5 and a molecular weight of approximately 265.26 g/mol. Its structure features a benzofuran moiety with an amino group and a methoxyethoxy substituent, which may influence its biological activity.

Structural Comparison

The following table compares this compound with related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-amino-benzofuran-2-carboxylateBenzofuran core with an amino groupLacks methoxyethoxy substitution
Ethyl 5-amino-benzofuran-2-carboxylateSimilar structure but ethyl instead of methylDifferent ester group affects solubility
Methyl 3-amino-5-bromo-benzofuran-2-carboxylateBrominated derivative with an amino groupHalogen substitution may alter biological activity
Methyl 5-amino-benzothiophene-2-carboxylateContains thiophene instead of benzofuranPotentially different pharmacological profile

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In studies, it demonstrated significant antimicrobial activity against Gram-positive cocci and Gram-negative rods, suggesting potential applications in treating infections .

Antiproliferative Effects

The antiproliferative activity of this compound has been investigated in various cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against breast cancer (MDA-MB-435) and lung cancer (A549) cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 Value (µM)Reference
MDA-MB-4350.229
A5490.05
ACHN0.09
B-16<0.01

These findings suggest that modifications to the benzofuran structure can enhance antiproliferative activity, with specific substitutions leading to increased potency.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key signaling pathways involved in inflammation and cell proliferation, including NF-kB and MAPK pathways .

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition, revealing promising results for further development as an antimicrobial agent .

Study on Antiproliferative Activity

A recent investigation into the antiproliferative effects of this compound demonstrated its efficacy against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, showing that the compound significantly reduced cell proliferation in a dose-dependent manner .

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 5-amino-3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO5/c1-16-5-6-18-11-9-7-8(14)3-4-10(9)19-12(11)13(15)17-2/h3-4,7H,5-6,14H2,1-2H3

InChI Key

NGXNZJIGBHLXSG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.